N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
N-(4-{[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethyl-substituted heterocyclic core, a 4-fluorophenyl group at position 3, and an acetamide-linked para-aminophenyl moiety at position 5. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for biological interactions.
Properties
Molecular Formula |
C22H20FN5O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H20FN5O/c1-13-12-20(26-19-10-8-18(9-11-19)25-15(3)29)28-22(24-13)21(14(2)27-28)16-4-6-17(23)7-5-16/h4-12,26H,1-3H3,(H,25,29) |
InChI Key |
DYLFKIGLIHUBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include fluorobenzene, dimethylformamide, and acetic anhydride. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide exhibit potent anticancer properties. For instance, studies on related pyrazolopyrimidine derivatives have demonstrated their effectiveness in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
A notable study reported that pyrazolo[1,5-a]pyrimidine derivatives showed significant inhibition of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key enzymes and receptors associated with tumor growth and metastasis .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against various bacterial strains and fungi. In vitro studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance antimicrobial potency, making it a candidate for developing new antibiotics .
Targeting Kinase Inhibition
This compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the signaling necessary for tumor growth. The compound's ability to selectively inhibit certain kinases has been documented in several studies, showcasing its potential as a therapeutic agent .
Table: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines; induced apoptosis through kinase modulation. |
| Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains; potential for developing new antibiotics. |
| Study C | Kinase Inhibition | Selectively inhibited key kinases; promising results for targeted cancer therapies. |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that create the desired pyrazolo[1,5-a]pyrimidine framework followed by functionalization to introduce the phenylacetamide moiety. Optimization of synthetic routes is crucial for enhancing yield and purity .
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine Derivatives
Compounds such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives (e.g., ) replace the pyrazole ring with a triazole. For instance, triazolo derivatives exhibit herbicidal and fungicidal activity, whereas pyrazolo analogs like the target compound may prioritize anti-inflammatory or CNS-targeted effects due to enhanced π-π stacking interactions .
Substituent Variations at Position 3
4-Chlorophenyl vs. 4-Fluorophenyl
The compound 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide () replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent. The chlorine atom increases steric bulk and lipophilicity (Cl: LogP ~0.71 vs. F: LogP ~0.14), which may enhance membrane permeability but reduce solubility. Fluorine’s electronegativity, however, improves metabolic stability by resisting oxidative degradation .
Functional Group Modifications at Position 7
Acetamide vs. Sulfanyl Linkers
Replacing the acetamide group with a sulfanyl moiety, as in 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide (), introduces a sulfur atom. Sulfur’s polarizability and larger atomic radius may disrupt hydrogen bonding but improve thiol-mediated interactions with cysteine residues in target proteins.
Diethylacetamide vs. Phenylacetamide
In N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA, ), the acetamide is N,N-diethyl-substituted, enhancing lipophilicity (LogP increase ~1.2) compared to the target compound’s phenyl-linked acetamide. This modification improves blood-brain barrier penetration, making F-DPA suitable for CNS radiopharmaceutical applications .
Substituent Variations on the Aromatic Rings
Methyl vs. Bromo Substituents
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () introduces a bromine atom on the phenyl ring. Bromine’s higher atomic weight and polarizability may enhance halogen bonding with protein targets, but its larger size could sterically hinder binding. The target compound’s fluorine atom avoids such steric issues while maintaining electronic effects .
Key Structural and Functional Insights
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and target affinity, while chlorine improves lipophilicity at the cost of solubility .
- Acetamide Linkers : N,N-Diethylacetamide (F-DPA) prioritizes CNS penetration, whereas phenylacetamide (target compound) may favor peripheral tissue targeting .
- Heterocyclic Cores : Pyrazolo[1,5-a]pyrimidines generally exhibit better solubility than triazolo analogs, making them more suitable for oral bioavailability .
Biological Activity
N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a synthetic compound characterized by its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- CAS Number : 1031653-90-3
- Molecular Formula : C22H20FN5O
- Molecular Weight : 389.4 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group enhances its interaction with biological targets.
This compound primarily targets various enzymes and receptors involved in critical biological pathways:
- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : Compounds similar to this one have demonstrated nSMase2 inhibitory activity, which is significant for regulating sphingolipid metabolism and cell signaling pathways related to neurodegenerative diseases .
- Cyclin-Dependent Kinase 2 (CDK2) Inhibition : Related pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit CDK2 activity, affecting cell cycle regulation and potentially leading to anti-cancer effects .
Biological Activity
The biological activity of this compound has been explored in various studies:
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| nSMase2 Inhibition | Compounds exhibit inhibitory potency against nSMase2, essential for sphingolipid metabolism. |
| Anticancer Properties | Inhibition of CDK2 leads to reduced cell proliferation in cancer models. |
| Neuroprotective Effects | Potential to protect against neurodegeneration by modulating sphingolipid pathways. |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting nSMase2. The results indicated that certain compounds exhibited superior potency compared to established inhibitors (IC50 values as low as 0.3 μM) .
- In Vivo Efficacy : Research on related compounds demonstrated their ability to reduce inflammation and neuronal damage in mouse models of Alzheimer’s disease. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative conditions .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications to the amino groups significantly affect inhibitory potency against nSMase2 and CDK2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
